molecular formula C9H15N3O2 B2746971 7-(Azidomethyl)-2,6-dioxaspiro[4.5]decane CAS No. 2172454-14-5

7-(Azidomethyl)-2,6-dioxaspiro[4.5]decane

Cat. No.: B2746971
CAS No.: 2172454-14-5
M. Wt: 197.238
InChI Key: UBOYARUTKDAVTF-UHFFFAOYSA-N
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Description

7-(Azidomethyl)-2,6-dioxaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes an azidomethyl group and a dioxaspirodecane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Azidomethyl)-2,6-dioxaspiro[4.5]decane typically involves the reaction of a suitable precursor with azidomethylating agents. One common method involves the use of azidomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

7-(Azidomethyl)-2,6-dioxaspiro[4.5]decane can undergo various types of chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.

    Reduction: Reduction of the azide group can yield amines or other nitrogen-containing compounds.

    Substitution: The azidomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or nitrile derivatives, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

7-(Azidomethyl)-2,6-dioxaspiro[4.5]decane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound can be used in bioconjugation reactions, where it serves as a linker between biomolecules and other functional groups.

    Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for drug development.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 7-(Azidomethyl)-2,6-dioxaspiro[4.5]decane exerts its effects depends on the specific application. In bioconjugation reactions, the azide group can participate in click chemistry, forming stable triazole linkages with alkynes. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules.

Comparison with Similar Compounds

Similar Compounds

    8-(4-(Dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione: This compound shares a similar spirocyclic framework but differs in the functional groups attached.

    Buspirone: An azaspiro compound with a similar spirocyclic structure, used as an anxiolytic drug.

Uniqueness

7-(Azidomethyl)-2,6-dioxaspiro[4.5]decane is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a versatile building block in synthetic chemistry and a valuable tool in various scientific research applications.

Properties

IUPAC Name

7-(azidomethyl)-2,6-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c10-12-11-6-8-2-1-3-9(14-8)4-5-13-7-9/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOYARUTKDAVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC2(C1)CCOC2)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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